molecular formula C14H11N7O2S B2832983 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034598-10-0

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2832983
CAS No.: 2034598-10-0
M. Wt: 341.35
InChI Key: BRGOWHNNLZCXNX-UHFFFAOYSA-N
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Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034598-10-0) is a synthetic heterocyclic compound with a molecular formula of C14H11N7O2S and a molecular weight of 341.35 . This complex molecule is built from two key heterocyclic systems: an 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine unit and a benzo[c][1,2,5]thiadiazole (benzothiadiazole) ring, linked by a carboxamide group. Individually, these core structures are recognized in medicinal chemistry as privileged scaffolds. The [1,2,4]triazolo[4,3-a]pyrazine core is a nitrogen-rich bicyclic system found in compounds investigated for various pharmacological activities, including as antagonists for receptors like the NK-3 receptor . Similarly, the benzo[c][1,2,5]thiadiazole moiety is a common feature in materials science and drug discovery due to its electron-deficient nature. The specific research applications and detailed mechanism of action for this compound are areas of active investigation and are not fully elucidated in the public domain. Its structural features suggest potential as a valuable intermediate or pharmacophore in developing novel therapeutic agents. Researchers are exploring its utility in various biochemical and pharmacological contexts. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2S/c1-23-14-12-18-17-11(21(12)5-4-15-14)7-16-13(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGOWHNNLZCXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the triazolo-pyrazine core, which can be synthesized by reacting 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid . This intermediate is then coupled with a benzo-thiadiazole derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazolo-pyrazine core or the benzo-thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . In cancer cells, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolopyrazine Derivatives

Compound 1 : 8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine
  • Molecular Formula : C₁₂H₇FN₆O₃
  • Key Features: Triazolopyrazine core with a 2-fluoro-4-nitrophenoxy substituent. Lacks the benzothiadiazole-carboxamide moiety.
  • Activity: Not explicitly reported, but fluorinated phenoxy groups are linked to enhanced metabolic stability .
Compound 2 : 8-Amino-2-(Furan-2-yl)-N-(4-Hydroxyphenethyl)-[1,2,4]Triazolo[1,5-a]Pyrazine-6-Carboxamide
  • Molecular Formula : C₁₈H₁₇N₇O₂
  • Key Features: Amino and furyl substituents on the triazolopyrazine core. Carboxamide linked to a phenethyl group.
  • Activity : Demonstrates moderate kinase inhibition in preliminary assays .

Benzothiadiazole Derivatives

Compound 3 : N-[2-(4-Fluorophenyl)-1,3-Thiazol-5-yl]Acetamide Derivatives
  • Molecular Formula : Varies (e.g., C₂₀H₁₆FN₅O₂ for 9b)
  • Key Features :
    • Benzothiadiazole absent; instead, thiazole and triazole units dominate.
    • Fluorophenyl groups enhance lipophilicity.
  • Activity : IC₅₀ values against HepG-2 cells range from 1.61–1.98 µg/mL for lead compounds .
Compound 4 : 5-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
  • Molecular Formula : C₃₈H₂₈N₆OS₂
  • Key Features :
    • Fused thiazolo-pyrimidine system with a methoxyphenyl group.

Comparison : The target compound’s benzothiadiazole-carboxamide may offer improved hydrogen-bonding interactions compared to thiazole-based analogs, enhancing target binding .

Hybrid Heterocyclic Systems

Compound 5 : 2-(4’-Tolylsulfonyl)-3-(4’-Chlorophenyl)-5-Phenyl-7-Thioxo-8-Trifluoroacetylpyrazolo[4,3-e][1,2,4]Triazino[1,2-a][1,2,4]Triazin-9,10-Dione
  • Molecular Formula : C₂₉H₁₇ClF₃N₇O₄S₂
  • Key Features :
    • Pyrazolotriazine core with sulfonyl and trifluoroacetyl groups.
  • Activity : Fluorine substitution enhances bioavailability and cytotoxicity .
Compound 6 : 7H-1,3,4-Thiadiazole[3,2-a][1,3,5]Triazine Derivatives
  • Molecular Formula : C₁₃H₁₀Cl₃N₅OS (e.g., compound 4.1)
  • Key Features :
    • Thiadiazole-triazine fusion with trichloroethylacetamide.
  • Synthesis : Involves cyclization of N-substituted thioamides .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or Notes) Reference
Target Compound C₁₄H₁₁N₇O₂S 341.35 8-Methoxy, benzothiadiazole-carboxamide Not reported
8-(2-Fluoro-4-Nitrophenoxy)-Triazolopyrazine C₁₂H₇FN₆O₃ 314.22 Fluoro-nitrophenoxy Kinase inhibition (preliminary)
N-[2-(4-Fluorophenyl)-Thiazol-5-yl]Acetamide C₂₀H₁₆FN₅O₂ 401.38 Fluorophenyl-thiazole IC₅₀ = 1.61–1.98 µg/mL (HepG-2)
Thiadiazole-Triazine Hybrid C₁₃H₁₀Cl₃N₅OS 383.69 Trichloroethylacetamide Synthetic intermediate

Research Implications

  • The target compound’s benzothiadiazole-carboxamide group may improve binding to ATP pockets in kinases compared to simpler triazolopyrazines .
  • Fluorinated analogs (e.g., Compound 3 in Table 1) demonstrate potent anticancer activity, suggesting that fluorination of the target compound could enhance efficacy .
  • Synthetic routes for hybrid systems (Table 2) provide a roadmap for modifying the target compound’s substituents .

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${16}$H${16}$N${6}$O${3}$. The compound features a triazole ring fused with a pyrazine moiety and a benzo[c][1,2,5]thiadiazole structure. The presence of the methoxy group enhances its solubility and biological activity.

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it inhibits bacterial growth by interfering with essential cellular processes:

  • Target Bacteria : Effective against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
  • Mode of Action : The compound disrupts bacterial cell wall synthesis and protein production pathways .

Antibacterial Activity

A series of experiments have demonstrated the antibacterial efficacy of this compound. In vitro studies revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These results suggest that the compound possesses moderate to good antibacterial properties .

Anticancer Potential

Research has indicated promising anticancer activity against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization which is crucial for cell division:

  • Cell Lines Tested : A549 (lung carcinoma), H157 (lung carcinoma).

Results from cytotoxicity assays show that the compound exhibits an IC50 value of 64.5 µg/mL against A549 cells .

Case Studies

Several studies have explored the biological activity of triazolo-pyrazine derivatives similar to this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated a series of triazolo-thiadiazine derivatives for their antimicrobial properties.
    • Compounds exhibited significant inhibition against pathogenic bacteria with some derivatives showing enhanced activity compared to standard antibiotics .
  • Anticancer Activity Investigation :
    • A study assessed the effects of related compounds on various cancer cell lines.
    • Results indicated that these compounds could induce apoptosis in cancer cells through the disruption of microtubule dynamics .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis of this compound requires precise control of reaction parameters:
  • Temperature : Elevated temperatures (e.g., reflux in THF or dioxane) are often necessary for cyclization steps involving triazole or thiadiazole formation .
  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or THF are preferred for nucleophilic substitution or condensation reactions .
  • Catalysts : Use of phase-transfer catalysts (e.g., benzyltributylammonium bromide) improves yields in heterocyclization steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating the final product .
    Optimization Strategy: Perform design-of-experiment (DoE) studies to balance competing factors like reaction time vs. byproduct formation.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks to verify methoxy groups (δ ~3.8–4.0 ppm for OCH3_3), triazole protons (δ ~8.0–9.0 ppm), and benzothiadiazole carboxamide signals (δ ~165–170 ppm for carbonyl) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/water containing 0.1% formic acid .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer : Contradictions often arise from assay-specific variables:
  • Mechanistic Confounders : Test against isolated enzyme targets (e.g., 14-α-demethylase for antifungal activity ) to decouple off-target effects.
  • Cellular Context : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .
  • Dose-Response Curves : Perform 8-point IC50_{50} determinations with replicates to validate potency trends .
    Example Workflow: Compare in vitro enzyme inhibition (e.g., fluorometric assays) with cell-based viability data (MTT assay) to identify discrepancies .

Q. What strategies mitigate instability of the methoxy group during long-term storage?

  • Methodological Answer : Degradation pathways include demethylation or oxidation:
  • Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent photolytic cleavage .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to DMSO stock solutions .
  • Analytical Monitoring : Use stability-indicating HPLC methods with forced degradation studies (heat, light, pH extremes) .

Q. How to address low yields in the final coupling step (triazolo-pyrazine to benzothiadiazole)?

  • Methodological Answer : Low yields (~30–40%) are common due to steric hindrance:
  • Coupling Reagents : Switch from EDC/HOBt to HATU or PyBOP for better activation of the carboxamide .
  • Microwave Assistance : Use microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .
  • Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to minimize side reactions .

Methodological Challenges & Solutions

Q. What analytical techniques resolve ambiguities in regiochemistry during triazole formation?

  • Advanced Answer : Regioselectivity in [1,2,4]triazolo[4,3-a]pyrazine systems can be confirmed via:
  • NOESY NMR : Detect spatial proximity between methoxy protons and triazole-CH2_2 groups .
  • X-ray Crystallography : Resolve atomic positions definitively (as demonstrated for analogous thiadiazole-triazine hybrids) .
  • Computational Modeling : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. How to design SAR studies for optimizing target engagement?

  • Advanced Answer : Structure-activity relationship (SAR) strategies include:
  • Substituent Scanning : Synthesize analogs with varied substituents at the 8-methoxy (pyrazine) and 5-carboxamide (benzothiadiazole) positions .
  • Pharmacophore Modeling : Use software like Schrödinger Phase to identify critical H-bond acceptors (e.g., triazole N-atoms) .
  • Binding Assays : Perform SPR (surface plasmon resonance) to quantify affinity for target proteins .

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